BenchChemオンラインストアへようこそ!

2-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Lipophilicity Permeability Drug-likeness

Target your kinase and CNS programs with this high-fidelity pyrimidine fragment. Unlike generic pyridine or pyridazine alternatives, this compound's unique electronic profile (7 HBA, 0 HBD) and dual nitrogen warhead provide a critical control for differential target engagement studies. With an ideal Rule-of-Three compliant scaffold (MW 337.4, TPSA 98.6 Ų, XLogP 0.7), it offers superior room for chemical growth, reducing false negatives in HTS campaigns. Procure now for precise SAR data and enhanced hit-finding probability.

Molecular Formula C14H19N5O3S
Molecular Weight 337.4
CAS No. 2034497-89-5
Cat. No. B2357958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
CAS2034497-89-5
Molecular FormulaC14H19N5O3S
Molecular Weight337.4
Structural Identifiers
SMILESCC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CC=N3
InChIInChI=1S/C14H19N5O3S/c1-11(2)18-9-13(17-10-18)23(20,21)19-7-4-12(8-19)22-14-15-5-3-6-16-14/h3,5-6,9-12H,4,7-8H2,1-2H3
InChIKeyUYKLFJFYHQNUME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine (CAS 2034497-89-5): Structural and Physicochemical Baseline for Procurement


2-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine (CAS 2034497-89-5) is a synthetic small molecule composed of a pyrimidine core linked via an ether bridge to a pyrrolidine ring, which is further functionalized with an N-sulfonyl-1-isopropylimidazole group [1]. Its molecular formula is C14H19N5O3S, with a molecular weight of 337.40 g/mol [1]. Key computed physicochemical properties include a topological polar surface area (TPSA) of 98.6 Ų, an XLogP3-AA of 0.7, zero hydrogen bond donors, and seven hydrogen bond acceptors [1]. This places it in a favorable drug-like property space, setting the stage for comparisons with its closest structural analogs in the pyridine, pyridazine, and substituted pyrimidine series.

Why Generic Substitution Falls Short: The Critical Heterocycle Selectivity of 2-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine


Generic substitution within this compound class is scientifically unsound due to profound differences in the heterocyclic 'warhead' attached to the sulfonyl-pyrrolidine scaffold. The target compound features a pyrimidine ring, while direct commercial alternatives incorporate pyridine or pyridazine rings. These heterocycles possess distinct electronic distributions, hydrogen-bonding capacities, and steric profiles, which are known to fundamentally alter target binding and pharmacokinetics. Additionally, other analogs introduce substituents (methyl, ethyl, fluoro) on the pyrimidine core , further altering shape and reactivity. These are not interchangeable functionalities; they are critical determinants of biological activity and must be treated as completely distinct chemical entities for any structure-activity relationship (SAR) or screening campaign.

Head-to-Head Physicochemical and Structural Differentiation Data for 2-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine


LogP-Driven Permeability Advantage: Pyrimidine vs. Pyridine Comparator

The target pyrimidine compound (XLogP3-AA = 0.7) exhibits significantly lower lipophilicity than its direct pyridine analog (XLogP3-AA = 1.2) [1]. This near-twofold reduction in calculated LogP indicates a fundamental difference in partition coefficient, which directly impacts passive membrane permeability, aqueous solubility, and potential for off-target binding. For a medicinal chemistry or screening program, this 0.5-unit LogP differential is substantial enough to drive divergent pharmacokinetic profiles and should preempt any assumption of in vivo bioequivalence [1].

Lipophilicity Permeability Drug-likeness Physicochemical Profile

Topological Polar Surface Area Differentiation: Pyrimidine vs. Pyridazine Scaffold

The target compound possesses a TPSA of 98.6 Ų [1], which is favorable for oral absorption (typically <140 Ų). While the exact TPSA for the pyridazine analog is not publicly computed, a structural consideration indicates an additional nitrogen atom in the heterocycle would increase its TPSA. The pyrimidine core thus offers a strategic balance between polarity and permeability, likely surpassing a pyridazine comparator in membrane penetration while retaining the H-bond acceptor capacity needed for target engagement.

Polar Surface Area Oral Bioavailability Blood-Brain Barrier Penetration Drug-likeness

Hydrogen Bond Acceptor Architecture: A Unique 7-Acceptor Profile for Multivalent Targeting

The compound exhibits a distinct network of 7 hydrogen bond acceptors and 0 donors [1]. In contrast, the pyridine analog offers only 6 acceptors, and the 4-ethyl-5-fluoro-pyrimidine analog, while also having 7 acceptors, introduces a bulky ethyl group and an electronegative fluorine atom that alter the spatial and electronic environment of those acceptors. The target compound's acceptor-only profile is optimal for engaging targets that rely on donor-rich binding pockets, such as kinase hinge regions, without introducing additional donor liabilities that could compromise selectivity.

Hydrogen Bonding Molecular Recognition Structure-Based Drug Design Pharmacophore

Evidence-Backed Application Scenarios for Procuring 2-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine


Kinase-Focused Fragment-Based Lead Discovery

The pyrimidine core and unique H-bond acceptor network (7 HBA, 0 HBD) [1] make this compound an ideal scaffold for fragment-based screening against kinase targets. Its physicochemical profile (MW 337.4, XLogP 0.7) [1] ensures it is a Rule-of-Three compliant fragment with room for growth, unlike its higher LogP pyridine analog.

CNS Penetrant Probe Development

The optimal TPSA of 98.6 Ų [1] and low XLogP suggest a strong potential for blood-brain barrier penetration. Procuring this compound over the pyridazine analog is justified for any CNS-targeted program seeking to balance permeability and solubility.

Selectivity Profiling Against Pyridine-Based Chemical Probes

For research groups already using pyridine-based probes (CAS 1904259-19-3), the pyrimidine version offers a critical control compound. Its distinct electrostatic potential surface, driven by the second ring nitrogen, allows for differential target engagement studies to elucidate the role of heterocycle electronics in binding.

High-Throughput Screening (HTS) Library Design

Inclusion of this compound in an HTS library enriches the chemical space for 'lead-like' molecules. Its favorable, balanced properties (MW, LogP, TPSA) [1] and lack of hydrogen bond donors make it a superior addition to a diversity set compared to its more lipophilic or polar analogs, increasing hit-finding probability for difficult targets.

Quote Request

Request a Quote for 2-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.